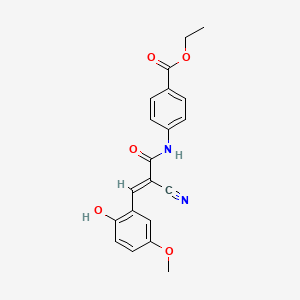
(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate” is a topic of scientific research. Detailed information about its synthesis might be available in specialized chemical databases or scientific literature.Molecular Structure Analysis
The molecular formula of “this compound” is C20H18N2O5 . Its molecular weight is 366.367 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are subject to ongoing research. Detailed information about its reactions might be available in specialized chemical databases or scientific literature.Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 631.7±55.0 °C at 760 mmHg . The melting point is not available . The flash point is 335.9±31.5 °C .Scientific Research Applications
Nonlinear Optical (NLO) Properties:
- A study by (Kiven et al., 2023) investigated the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives using density functional theory (DFT) methods. These compounds were found to be promising candidates for NLO materials, showing significantly larger static first and second hyperpolarizabilities compared to a prototypical NLO molecule. The study also indicated that the NLO activities of EMAB can be enhanced by substituting its methoxy group with stronger electron donors.
Polymerization Initiator:
- Research by (Li et al., 1991) demonstrated that Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) initiates the diradical polymerization of acrylonitrile at temperatures above 80°C. This study provided insights into the kinetics of the polymerization process initiated by ECMC.
Crystal Structure and Biological Activity:
- A study by (Obregón-Mendoza et al., 2018) focused on the crystal structure, synthesis, and biological activity of various ether and ester derivatives of trans-ferulic acid. The research highlighted the free-radical scavenging and antioxidant activity of compounds with free phenolic hydroxyls. This study suggests potential biological applications of these derivatives.
Corrosion Inhibition in Copper:
- The research by (Abu-Rayyan et al., 2022) explored the impact of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This study is significant for understanding the protective properties of these compounds in industrial applications.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-20(25)13-4-6-16(7-5-13)22-19(24)15(12-21)10-14-11-17(26-2)8-9-18(14)23/h4-11,23H,3H2,1-2H3,(H,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVXBCOFXCJEQ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)
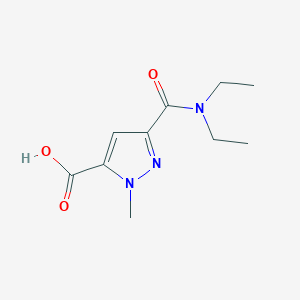
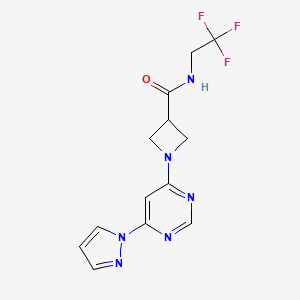

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)
![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)
![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)

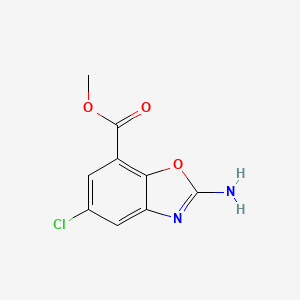
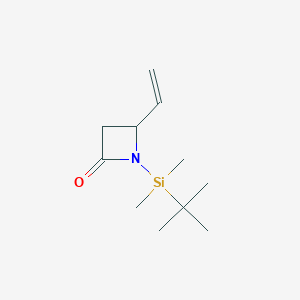
![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
